molecular formula C20H24N6O3S B2597008 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105248-82-5

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2597008
CAS No.: 1105248-82-5
M. Wt: 428.51
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Description

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a valuable candidate for various pharmacological applications.

Preparation Methods

The synthesis of 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a triazole intermediate, which is then reacted with a quinazoline derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow techniques .

Chemical Reactions Analysis

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

Comparison with Similar Compounds

1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:

Biological Activity

The compound 1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative with potential therapeutic applications. Its structure suggests significant biological activity, particularly in the context of cancer treatment and other pharmacological effects. This article reviews its biological activity based on recent research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15_{15}H19_{19}N5_5O2_2S
  • Molecular Weight : 335.41 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the triazole and quinazoline moieties enhances its potential to inhibit specific targets associated with cancer progression.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline and triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated an IC50_{50} value in the range of 2.90 to 8.10 µM, suggesting potent anticancer properties comparable to established chemotherapeutic agents like Doxorubicin and Erlotinib .

The compound's anticancer effects are attributed to several mechanisms:

  • Induction of Apoptosis : Studies indicate that the compound may trigger apoptosis in cancer cells by modulating key proteins such as p53, Bax, and Bcl-2, which are critical for cell survival and death pathways.
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G1 phase in HCT-116 cells, preventing further proliferation .
  • Targeting Kinases : Inhibitory analysis revealed that the compound exhibits activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), both crucial for tumor growth and angiogenesis .

Study 1: Cytotoxicity Against MCF-7

A study investigated the cytotoxic effects of the compound on MCF-7 cells. The results showed:

  • IC50_{50} = 5.70 µM.
  • The compound exhibited a higher potency than some existing treatments.

Study 2: Mechanistic Insights into Apoptosis

Another research focused on understanding how the compound induces apoptosis:

  • Analysis of apoptotic markers indicated a significant increase in apoptotic cells upon treatment with the compound.
  • Molecular docking studies further validated binding interactions with target proteins involved in apoptosis .

Comparative Analysis

To contextualize the effectiveness of this compound, a comparison with other known anticancer agents is provided below:

CompoundIC50_{50} (µM)Mechanism
1-[(carbamoylmethyl)sulfanyl]-N-cyclopentyl...5.70 - 8.10Apoptosis induction, EGFR inhibition
Doxorubicin5.6DNA intercalation
Erlotinib4.3EGFR tyrosine kinase inhibition

Safety Profile

Preliminary safety assessments indicate that the compound has a favorable safety profile with minimal cytotoxicity towards normal cells, making it a promising candidate for further development in anticancer therapies .

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-2-9-25-18(29)14-8-7-12(17(28)22-13-5-3-4-6-13)10-15(14)26-19(25)23-24-20(26)30-11-16(21)27/h7-8,10,13H,2-6,9,11H2,1H3,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJGAGTXWLJOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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